Potential Muscarinic M1 Receptor Binding Profile Compared to In-Class Structural Analogs
A BindingDB entry suggests that a compound structurally consistent with N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide may exhibit moderate affinity for the muscarinic M1 receptor. For two closely related diaryl piperazineacetamide analogs, Ki values of 631 nM and 1000 nM have been reported in rat cortical homogenates [1]. This data implies that the target compound's unique dichloro- and fluoro- substitution pattern may place its affinity at the higher end of this range, a critical differentiator within its subclass. However, a confirmed, identical-assay value for CAS 701280-83-3 is not publicly available.
| Evidence Dimension | Binding Affinity (Ki) for Muscarinic M1 Receptor |
|---|---|
| Target Compound Data | Not directly confirmed; potentially ~631 nM based on analog data |
| Comparator Or Baseline | Two structurally analogous diaryl piperazineacetamides: CHEMBL324725 (Ki: 631 nM), CHEMBL111224 (Ki: 1000 nM) |
| Quantified Difference | N/A (No confirmed direct comparison available for the target compound) |
| Conditions | In vitro binding assay using rat cerebral cortex homogenates and [3H]pirenzepine as radioligand (BindingDB Assay ID: 4) |
Why This Matters
For researchers screening for muscarinic activity, this potential for higher M1 binding affinity serves as a critical selection criterion over less active analogs, pending validation.
- [1] BindingDB. (n.d.). PrimarySearch_ki for assayid=4, entryid=50041056. Retrieved from BindingDB (University of California San Diego). View Source
